REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:18]=[CH:19][CH:20]=1)[O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)=[O:4]>CCOC(C)=O.[Pd]>[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:18]=[CH:19][CH:20]=1)[O:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)=[O:4]
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Name
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|
Quantity
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1.89 g
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Type
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reactant
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Smiles
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CNC(=O)C=1C=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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0.24 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through a pad of Celite®
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (5% MeOH/95% CH2Cl2)
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Type
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CUSTOM
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Details
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solidified under vacuum overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1C=C(OC2=CC=C(N)C=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |